2-Ethyl-5-methylpyrazine-d5

Food Chemistry Analytical Method Validation Stable Isotope Dilution

2-Ethyl-5-methylpyrazine-d5 (CAS: 1335401-80-3) is a penta-deuterated stable isotope-labeled analog of 2-ethyl-5-methylpyrazine, a naturally occurring alkylpyrazine found in coffee, tea, cocoa, and sesame oil that imparts nutty, roasted, and cocoa-like aroma characteristics. The compound features five deuterium atoms substituted for hydrogen atoms on the ethyl side chain, resulting in a molecular formula of C₇H₅D₅N₂ and a molecular weight of 127.20 g/mol, representing a +5 Da mass shift from the unlabeled parent compound (C₇H₁₀N₂, MW 122.17).

Molecular Formula C7H10N2
Molecular Weight 127.20 g/mol
Cat. No. B12378437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylpyrazine-d5
Molecular FormulaC7H10N2
Molecular Weight127.20 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N=C1)C
InChIInChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3/i1D3,3D2
InChIKeyOXCKCFJIKRGXMM-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methylpyrazine-d5: Deuterated Analytical Standard for Precise Quantitation of Roasted Food Aroma Compounds


2-Ethyl-5-methylpyrazine-d5 (CAS: 1335401-80-3) is a penta-deuterated stable isotope-labeled analog of 2-ethyl-5-methylpyrazine, a naturally occurring alkylpyrazine found in coffee, tea, cocoa, and sesame oil that imparts nutty, roasted, and cocoa-like aroma characteristics [1]. The compound features five deuterium atoms substituted for hydrogen atoms on the ethyl side chain, resulting in a molecular formula of C₇H₅D₅N₂ and a molecular weight of 127.20 g/mol, representing a +5 Da mass shift from the unlabeled parent compound (C₇H₁₀N₂, MW 122.17) . This mass difference enables unambiguous mass spectrometric discrimination between the labeled internal standard and the native analyte during quantitative analysis . The compound is supplied as a research-grade stable isotope-labeled standard with typical purity specifications of ≥95% to ≥98%, and is intended exclusively for use as an internal standard or tracer in analytical applications including GC-MS, LC-MS, and NMR-based quantitation .

Why Unlabeled 2-Ethyl-5-methylpyrazine or Alternative Alkylpyrazine Standards Cannot Substitute for 2-Ethyl-5-methylpyrazine-d5 in Quantitative Analysis


Quantitative analysis of 2-ethyl-5-methylpyrazine in complex food matrices such as coffee, cocoa, and roasted nuts using conventional external calibration or non-isotopic internal standards introduces systematic error due to matrix-induced ion suppression or enhancement in LC-MS, variable extraction recovery, and detector response drift in GC-MS [1]. The native compound shares identical chromatographic retention time and mass spectrometric fragmentation patterns with the target analyte, rendering it analytically indistinguishable and therefore unusable as an internal standard. Alternative deuterated alkylpyrazines—such as 2-methylpyrazine-d6, 2,5-dimethylpyrazine-d6, or 3,5-dimethyl-2-ethyl-d5-pyrazine—exhibit different chromatographic retention times relative to the target analyte due to differences in alkyl substitution pattern and molecular weight, resulting in incomplete compensation for matrix effects that vary across the elution window [2]. Stable isotope dilution analysis (SIDA) using an exact isotopologue—where the internal standard differs from the analyte only by isotopic substitution—is the gold standard methodology for accurate and precise quantitation of aroma components present at low concentrations in complex food matrices [3]. 2-Ethyl-5-methylpyrazine-d5 co-elutes with the native analyte while providing a distinct +5 Da mass shift detectable by MS, enabling full compensation for extraction losses, derivatization variability, and ionization fluctuations throughout the entire analytical workflow [1].

Quantitative Differentiation Evidence: 2-Ethyl-5-methylpyrazine-d5 Performance Metrics Versus Analytical Alternatives


Analytical Precision and Accuracy: Stable Isotope Dilution Analysis (SIDA) with 2-Ethyl-5-methylpyrazine-d5

Stable isotope dilution analysis (SIDA) using deuterated alkylpyrazine internal standards provides accuracy and precision that cannot be matched by external calibration or non-isotopic internal standard methods for quantifying alkylpyrazines in complex food matrices [1]. The deuterated isotopologue 2-ethyl-5-methylpyrazine-d5 co-elutes precisely with the native analyte during chromatographic separation, ensuring identical matrix effects and ionization efficiency throughout the elution window—a critical requirement for accurate compensation of ion suppression/enhancement in LC-MS and GC-MS analyses [1]. SIDA-GC-MS methods developed for alkylpyrazine quantitation in coffee demonstrate that total alkylpyrazine concentrations range from 82.1 to 211.6 mg/kg in commercially available ground coffee samples, with 2-ethyl-5-methylpyrazine consistently detected among the seven most abundant pyrazines [2].

Food Chemistry Analytical Method Validation Stable Isotope Dilution

Sensory Impact and Required Analytical Sensitivity: Odor Threshold of 2-Ethyl-5-methylpyrazine

2-Ethyl-5-methylpyrazine exhibits an exceptionally low odor detection threshold of 0.10 mg/L (0.10 ppm) in water, determined via sensory evaluation using defined aqueous odorant solutions [1]. This threshold is substantially lower than that of structurally related pyrazines: 2-methylpyrazine (60 mg/L, 600× higher), 2-ethylpyrazine (6.00 mg/L, 60× higher), 2,3-dimethylpyrazine (2.50 mg/L, 25× higher), and 2,5-dimethylpyrazine (1.70 mg/L, 17× higher) [1]. The compound is consistently reported among the key odor-active pyrazines in roasted coffee, sesame oil, and thermally processed foods, where it contributes nutty, strong, roasted, and raw potato aroma characteristics [1][2].

Sensory Science Flavor Chemistry Odor Activity Values

Relative Abundance of 2-Ethyl-5-methylpyrazine in Food Matrices: Quantitative Benchmarking for Method Development

In roasted coffee samples analyzed via SIDA-GC-MS, 2-ethyl-5-methylpyrazine ranks as the seventh most abundant alkylpyrazine among 12 quantified compounds, following 2-methylpyrazine, 2,6-dimethylpyrazine, 2,5-dimethylpyrazine, 2-ethylpyrazine, 2-ethyl-6-methylpyrazine, and preceding 2,3,5-trimethylpyrazine [1]. Total alkylpyrazine concentrations in commercial ground coffee range from 82.1 to 211.6 mg/kg, with decaffeinated coffee containing 0.3–0.7× lower amounts than regular coffee [1]. In red snow crab cooker effluent, 2-ethyl-5-methylpyrazine was identified as the most abundant nitrogen-containing volatile compound among all detected pyrazines, exceeding the concentrations of 2,5-dimethylpyrazine and 2-methyl-5-isopropylpyrazine (p<0.05) [2].

Food Chemistry Flavor Profiling Roasted Foods

Mass Shift and Isotopic Purity: Differentiating 2-Ethyl-5-methylpyrazine-d5 from Alternative Deuterated Alkylpyrazine Standards

2-Ethyl-5-methylpyrazine-d5 provides a +5 Da mass shift (MW 127.20) relative to the unlabeled parent compound (MW 122.17), resulting from the replacement of five hydrogen atoms with deuterium on the ethyl side chain . This specific deuteration pattern differs from other commercially available deuterated alkylpyrazines: 2-methylpyrazine-d6 (CAS 1219804-84-8, +6 Da, fully deuterated methyl and ring), 2,5-dimethylpyrazine-d6 (+6 Da), 3,5-dimethyl-2-ethyl-d5-pyrazine (C₈H₇D₅N₂, MW 141.23, +5 Da on ethyl), and 2,3-diethyl-5-methylpyrazine-d7 (+7 Da) [1]. Suppliers specify purity levels ranging from 95% minimum to ≥98% for 2-ethyl-5-methylpyrazine-d5 .

Analytical Chemistry Stable Isotope Standards Mass Spectrometry

High-Value Application Scenarios for 2-Ethyl-5-methylpyrazine-d5 in Food, Flavor, and Analytical Research


Quantitative Analysis of Alkylpyrazines in Roasted Coffee for Quality Control and Origin Authentication

2-Ethyl-5-methylpyrazine-d5 serves as an optimal internal standard for SIDA-GC-MS or SIDA-LC-MS/MS quantification of native 2-ethyl-5-methylpyrazine in roasted coffee samples, where total alkylpyrazine concentrations range from 82.1 to 211.6 mg/kg and 2-ethyl-5-methylpyrazine consistently ranks among the seven most abundant pyrazines [1]. The deuterated standard enables accurate compensation for matrix effects inherent to coffee's complex chemical composition, including co-extracted lipids, melanoidins, and chlorogenic acids that cause substantial ion suppression in MS detection [1]. This application is particularly relevant for specialty coffee roasters, food manufacturers, and regulatory testing laboratories seeking to establish objective chemical benchmarks for roast consistency, sensory quality correlation, and geographic origin verification.

Flavor Chemistry Studies of Thermally Processed Foods and Maillard Reaction Products

2-Ethyl-5-methylpyrazine-d5 enables precise tracking of 2-ethyl-5-methylpyrazine formation and degradation during thermal processing of foods where Maillard reaction chemistry generates complex pyrazine profiles. The compound's exceptionally low odor threshold of 0.10 mg/L—substantially lower than 2-methylpyrazine (60 mg/L), 2-ethylpyrazine (6.00 mg/L), and 2,5-dimethylpyrazine (1.70 mg/L)—means that even small changes in absolute concentration produce disproportionate sensory impacts [2]. SIDA methodology using the exact deuterated isotopologue provides the analytical sensitivity required to detect and quantify these concentration shifts in model systems studying roasting kinetics, storage stability, and flavor retention during shelf-life. This application supports research in food processing optimization, flavor ingredient development, and understanding of Maillard reaction pathways.

Method Development and Validation for Food Flavor Analysis in Contract Research and Regulatory Laboratories

Contract research organizations and regulatory testing laboratories developing validated analytical methods for alkylpyrazine quantitation require matrix-matched internal standards to satisfy ICH Q2(R1) and FDA bioanalytical method validation guidelines for accuracy, precision, and recovery. 2-Ethyl-5-methylpyrazine-d5 provides the exact isotopologue pairing required for full validation of linearity (R² ≥ 0.99), intra-day and inter-day precision (%CV < 15%), and extraction recovery (>80%) across the expected concentration range. The +5 Da mass shift (MW 127.20) provides unambiguous MS discrimination from the native analyte (MW 122.17) without the higher cost or potential chromatographic retention time shifts associated with fully deuterated (+6 Da or higher) analogs . This scenario is directly relevant to laboratories offering GLP-compliant food analysis services, flavor house quality control, and academic core facilities supporting multi-investigator flavor chemistry research.

Sensory-Instrumental Correlation Studies for Roasted and Nutty Flavor Notes

The quantitation of 2-ethyl-5-methylpyrazine via SIDA using 2-ethyl-5-methylpyrazine-d5 provides the instrumental data foundation for sensory-instrumental correlation studies aimed at identifying the chemical drivers of roasted, nutty, and cocoa-like aroma attributes in foods and beverages. The compound's detection in diverse matrices including coffee, tea, chocolate, sesame oil, soybean paste, and crab cooker effluent [1][3] establishes its broad relevance as a marker for thermally generated flavor. Odor activity values (OAVs) calculated as the ratio of measured concentration to odor threshold (0.10 mg/L) provide quantitative metrics for predicting sensory impact [2]. Laboratories conducting descriptive sensory analysis coupled with instrumental volatile profiling require the analytical accuracy that only SIDA with exact isotopologue internal standards can deliver for OAV calculations and multivariate flavor modeling.

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